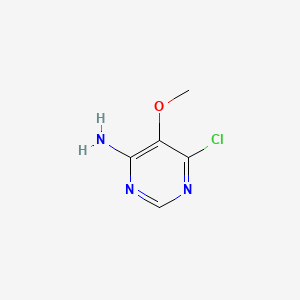

4-Amino-6-chloro-5-methoxypyrimidine

Description

Contextualizing Pyrimidine (B1678525) Chemistry in Modern Scientific Disciplines

The chemical landscape is richly populated with heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is of paramount importance in this context.

Heterocyclic compounds are ubiquitous in nature and synthetic chemistry, forming the structural core of a vast number of biologically and industrially important molecules. nih.gov Their presence is fundamental to the structure of nucleic acids (DNA and RNA), vitamins, and alkaloids. researchgate.net In applied chemistry, heterocycles are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The heteroatoms within the ring impart unique electronic properties and reactivity, making them indispensable tools for chemists.

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.gov Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov This broad range of activities is attributed to the ability of the pyrimidine ring to participate in various biological interactions. In synthetic chemistry, the pyrimidine ring serves as a versatile platform for the introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for biological screening. nih.gov

Research Imperatives for Investigating 4-Amino-6-chloro-5-methoxypyrimidine

The scientific focus on this compound is driven by its specific and highly valuable roles in organic synthesis and medicinal chemistry.

This compound is a key intermediate in organic synthesis due to its reactive sites that allow for sequential and controlled chemical modifications. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction widely used to introduce a variety of functional groups. nih.gov This reactivity allows for the construction of more complex pyrimidine derivatives. For instance, it can be used in the synthesis of polysubstituted aminopyrimidines, which are valuable for creating screening libraries of potential drug candidates. nih.gov

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Appearance | Colorless or light yellow crystal |

| Melting Point | 139-141 °C |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water |

Data sourced from commercial supplier information and chemical databases.

The true value of this compound lies in its role as a precursor to molecules with significant biological activity. nih.gov Its structure is a key component in the synthesis of compounds designed to interact with biological targets. For example, it has been used in the synthesis of 4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide, a compound with potential antibacterial properties. nih.gov Furthermore, the broader class of substituted aminopyrimidines, accessible from precursors like this compound, has been extensively investigated as kinase inhibitors, a critical class of anticancer drugs. nih.gov The ability to readily modify the pyrimidine core allows for the fine-tuning of the pharmacological properties of the final molecules.

The following table provides examples of compound classes that can be synthesized using this compound as a starting material and their potential biological relevance.

| Compound Class | Synthetic Transformation | Potential Biological Relevance |

| Substituted Aminopyrimidines | Nucleophilic Aromatic Substitution (SNAr) at the 6-position | Kinase inhibitors (Anticancer) |

| Sulfonamide Derivatives | Reaction with sulfonamides | Antibacterial agents |

| Fused Pyrimidine Systems | Intramolecular cyclization reactions | Diverse therapeutic applications |

Structure

2D Structure

Propriétés

IUPAC Name |

6-chloro-5-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJZJNHQPBMCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198229 | |

| Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5018-41-7 | |

| Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5018-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methoxy-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-5-methoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-5-METHOXY-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTV46J7E54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring System

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the substituents present. The chlorine atom at the 6-position serves as an effective leaving group, making this site the primary target for nucleophilic attack.

Substitution of the Chloro Group by Various Nucleophiles (e.g., Alkoxides, Amines)

The chloro substituent at the C6 position is readily displaced by a variety of nucleophiles. This is a common and synthetically useful reaction for creating diverse pyrimidine derivatives.

Studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, demonstrate the facility of this substitution. In these related compounds, the chlorine atom is preferentially substituted over the alkoxy group when treated with primary amines. chemrxiv.org For instance, the reaction of 4-chloro-6-methoxy-5-nitropyrimidine (B1580579) with various primary amines results in the selective displacement of the chlorine to yield 4-alkylamine-6-alkoxy-5-nitropyrimidines. chemrxiv.org This highlights the higher reactivity of the C-Cl bond towards nucleophilic attack compared to the C-O bond in this type of pyrimidine system.

While direct studies on 4-amino-6-chloro-5-methoxypyrimidine are less detailed in the provided literature, the reaction of 2-amino-4,5,6-trichloropyrimidine with sodium methoxide (B1231860) results in the selective displacement of the C6 chlorine atom, affirming the susceptibility of chloro-substituted pyrimidines to reaction with alkoxides.

The reaction with amines is particularly well-documented for related chloro-pyrimidines. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with a range of primary amines has been shown to proceed smoothly, yielding the corresponding 4-amino derivatives. chemrxiv.orgchemrxiv.org This transformation is general, working with various alkoxy groups and a dozen different primary amines. chemrxiv.orgchemrxiv.org

| Alkoxy Group (R) | Amine Nucleophile | Product |

|---|---|---|

| Methoxy (B1213986) | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine |

| Ethoxy | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine |

| Isopropoxy | N-Benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine |

| Methoxy | Various Primary Amines (11 examples) | Corresponding symmetric 4,6-disubstituted pyrimidines |

Studies on Halogen Displacement and Related Reactivity

Research into halogen displacement on substituted pyrimidines provides insight into the factors governing reactivity. In systems containing both a chlorine atom and an alkoxy group, the chlorine is generally the better leaving group in SNAr reactions. chemrxiv.org A computational and experimental study on 6-alkoxy-4-chloro-5-nitropyrimidines confirmed that in reactions with primary amines, the chlorine atom is displaced first. chemrxiv.orgchemrxiv.org

Interestingly, under the same reaction conditions, the initially formed 6-alkoxy-4-alkylamino-5-nitropyrimidine can undergo a second substitution where the alkoxy group is displaced by another molecule of the amine, leading to a symmetric 4,6-diamino-5-nitropyrimidine. chemrxiv.org This indicates that while the chloro group is more labile, the alkoxy group can also be displaced, particularly after the introduction of the first amino group, which can further influence the electronic properties of the pyrimidine ring. The regioselectivity of SNAr reactions is a well-documented phenomenon in heterocyclic chemistry, with the substitution pattern being crucial for the synthesis of targeted bioactive molecules. mdpi.com

Reactivity of Amino and Methoxy Functional Groups

While the primary reactivity of this compound involves the chloro group, the amino and methoxy substituents also possess latent reactivity.

Investigation of Reduction Reactions Leading to Derived Compounds

No specific information regarding the reduction of the amino group on this compound was found in the provided search results.

Oxidative Transformations of the Methoxy Moiety

No specific information regarding the oxidative transformation of the methoxy group on this compound was found in the provided search results.

Mechanistic Investigations of Pyrimidine Reactions

The nucleophilic aromatic substitution reactions on pyrimidine rings are generally understood to proceed via a bimolecular, two-stage mechanism. nih.gov This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group. This rate-determining step leads to the formation of a high-energy, tetrahedral intermediate known as a Meisenheimer complex. chemrxiv.orgchemrxiv.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, in some cases, the substituents.

In the second step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. Computational studies on the related 6-alkoxy-4-chloro-5-nitropyrimidine system support the role of the Meisenheimer complex in the reaction pathway. chemrxiv.orgchemrxiv.org Some research also suggests that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step, bypassing a discrete intermediate. nih.gov However, for activated systems like chloropyrimidines, the two-step mechanism involving the Meisenheimer complex is the more commonly accepted pathway. nih.gov

Fragmentation Pathway Analysis of Protonated Pyrimidine Analogs via Mass Spectrometry

Interactions with Biological Species and In Vivo Chemical Transformations

The chloro-substituent at the C6 position of this compound makes it an electrophilic center, susceptible to attack by biological nucleophiles. Thiol-containing biomolecules, such as the amino acid cysteine and the tripeptide glutathione (B108866) (GSH), are particularly important in this context.

The reaction between this compound and glutathione is a key detoxification pathway in vivo. This conjugation is often catalyzed by the glutathione S-transferase (GST) family of enzymes. nih.govnih.gov The mechanism is a nucleophilic aromatic substitution (SNAr), where the nucleophilic thiol group (-SH) of the cysteine residue within glutathione attacks the electron-deficient carbon atom bearing the chlorine. The chlorine atom is subsequently displaced as a chloride ion, forming a stable thioether conjugate. mdpi.com

This conjugation reaction increases the water solubility of the pyrimidine derivative, facilitating its excretion from the body. nih.gov While this reaction can occur non-enzymatically, the rate is significantly enhanced by GSTs. mdpi.com The reactivity of chloropyrimidines with thiols is influenced by the electronic properties of other ring substituents; electron-withdrawing groups generally increase the rate of substitution. Studies on analogous 2-chloropyridine (B119429) derivatives have shown that the reaction rate is affected by the electron-withdrawing strength of substituents, which helps to stabilize the intermediate Meisenheimer complex. nih.gov A similar reaction can occur with free cysteine, where its thiol group covalently modifies the pyrimidine ring.

Formation of Hypochlorite-Specific Oxidation Products from Related Pyrimidine Structures

The reaction of hypochlorite (B82951) with pyrimidine structures, particularly those bearing functional groups similar to this compound, involves complex pathways that can lead to a variety of oxidation and substitution products. While specific studies on the hypochlorite-induced transformation of this compound are not extensively detailed in publicly available literature, examining the reactivity of related compounds provides significant insights into the potential transformation pathways. Research on other substituted pyrimidines and related heterocyclic compounds, such as sulfonamide antibiotics and purines, reveals common reaction mechanisms including N-chlorination, hydroxylation, and ring cleavage.

The presence of an amino group on the pyrimidine ring is a key factor in its reaction with hypochlorite. Studies on various amino-containing aromatic compounds have shown that the initial reaction often involves the formation of N-chloro derivatives. For instance, the reaction of aminopyrine (B3395922) with hypochlorous acid proceeds through N-chlorination to form a reactive dication intermediate. nih.gov This initial step can be followed by further reactions, including rearrangement, hydrolysis, or oxidation of other parts of the molecule.

In the context of sulfonamide antibiotics, which often contain a substituted pyrimidine ring, reactions with free chlorine (hypochlorite) have been observed to yield a range of transformation products. Common pathways include N-chlorine substitution on the aniline (B41778) moiety, hydrolysis of the sulfonamide bond (S-N cleavage), and hydroxylation of the aromatic rings. For sulfamethazine, a sulfonamide containing a dimethylpyrimidine ring, a major degradation pathway involves a Smiles-type rearrangement followed by desulfation. researchgate.net

Furthermore, the oxidation of uric acid, a purine (B94841) which contains a pyrimidine ring fused to an imidazole (B134444) ring, by hypochlorite has been shown to produce specific pyrimidine derivatives. One of the major products identified is 5-N-carboxyimino-6-N-chloroaminopyrimidine-2,4(3H)-dione. nih.govnih.gov This indicates that the pyrimidine ring itself is susceptible to oxidation and cleavage by hypochlorite.

Based on these findings from related structures, the reaction of this compound with hypochlorite can be expected to proceed through several potential pathways. The primary amino group is a likely initial site of attack, leading to the formation of an N-chloramine. Subsequent reactions could involve the methoxy and chloro substituents, as well as the pyrimidine ring itself, potentially leading to hydroxylated, ring-opened, or other modified products. The specific distribution of these products would depend on reaction conditions such as pH, temperature, and the concentration of hypochlorite.

Biological Activities and Pharmaceutical Applications of Pyrimidine Derivatives

Structure-Activity Relationship (SAR) and Rational Design Principles

The design of potent and selective therapeutic agents often relies on understanding the relationship between a molecule's structure and its biological activity. For pyrimidine (B1678525) derivatives, this involves modifying substituents on the core ring to optimize pharmacological effects. rroij.comnih.gov

Correlation Between Molecular Structure and Biological Efficacy

The biological efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net The core pyrimidine structure itself is a versatile scaffold for developing new therapeutic agents. nih.gov

Key structural features and their impact on activity include:

Amino Group: The 2-aminopyrimidine (B69317) moiety is a significant pharmacophore recognized for a wide spectrum of antimicrobial activities. ijpsjournal.com Its presence is crucial for the synthesis of various biologically active heterocyclic compounds. ijpsjournal.com

Chloro Group: Halogen substituents, such as the chloro group found in 4-Amino-6-chloro-5-methoxypyrimidine, can significantly influence biological activity. For instance, in some series of pyrimidine analogues, chloro-substituted compounds have demonstrated potent anticancer or antimicrobial effects. niscpr.res.innih.gov The chloro group can alter the electronic properties of the ring and serve as a leaving group for further synthetic modifications. acs.org

Methoxy (B1213986) Group: The presence of a methoxy group can modulate a compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. In certain classes of diarylpyrimidines developed as anti-HIV agents, a methoxy substituent on an attached phenyl ring was associated with an order of magnitude increase in antiviral activity compared to fluorine analogues. nih.gov Similarly, α-methoxylation has been shown to significantly improve the antifungal activities of certain fatty acids. nih.gov

The interplay of these functional groups dictates the molecule's interaction with biological targets. The position of these substituents on the pyrimidine nucleus greatly influences the resulting biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antiviral effects. nih.govresearchgate.net

Design Strategies for Enhanced Pharmacological Profiles and Reduced Toxicity

Rational drug design leverages SAR insights to create molecules with improved therapeutic properties. Key strategies for pyrimidine derivatives include structural modification and molecular hybridization. The structural versatility of scaffolds like 2-aminopyrimidine allows for extensive chemical modifications to enhance antimicrobial efficacy, overcome resistance, and reduce toxicity. ijpsjournal.com

One common approach is molecular hybridization , where different pharmacologically active moieties are combined into a single molecule to create a hybrid with potentially enhanced activity or a broader spectrum of action. researchgate.net For example, pyrimidine scaffolds have been hybridized with indolyl moieties to create anticancer agents. researchgate.net

Antimicrobial and Antiviral Efficacy Studies

Pyrimidine derivatives are well-documented for their broad-spectrum antimicrobial and antiviral activities. niscpr.res.in This has led to the development of numerous compounds targeting various pathogens. nih.gov

Antibacterial Activities of Pyrimidine Derivatives

Derivatives of the pyrimidine nucleus have shown significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. ias.ac.in The 2-aminopyrimidine scaffold, in particular, has been a focus of research for developing new antimicrobial drugs to combat resistance. ijpsjournal.com

Studies have shown that specific substitutions are key to antibacterial efficacy. For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives, which share structural similarities with aminopyrimidines, demonstrated that a cyclohexylamine (B46788) substituent was crucial for activity against S. aureus and B. subtilis. nih.gov In other studies, newly synthesized amino-pyrimidine derivatives showed moderate to good activity against Bacillus subtilis and Escherichia coli. rjptonline.org

| Pyrimidine Derivative Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Amino-Pyrimidine Derivatives | Bacillus subtilis (Gram +), Escherichia coli (Gram -) | Moderate to good activity observed. | rjptonline.org |

| Triazole Substituted Pyrimidines | Pseudomonas aeruginosa (Gram -), Staphylococcus aureus (Gram +), Escherichia coli (Gram -) | Showed promising activity, higher than thiadiazole derivatives, compared to ciprofloxacin. | ias.ac.in |

| Thiadiazole Substituted Pyrimidines | Pseudomonas aeruginosa (Gram -), Staphylococcus aureus (Gram +), Escherichia coli (Gram -) | Showed moderate inhibition against bacterial species. | ias.ac.in |

| 6-Chloro-2,4-diamino pyrimidine | Staphylococcus aureus, Escherichia coli, Bacillus cerius, Streptococcus spp, Klebsella- spp, Salmonella spp | Investigated for antibacterial activity. | researchgate.net |

Antifungal Properties and Activity Against Various Fungal Strains

Pyrimidine derivatives are also prominent in the development of agricultural and clinical antifungal agents. mdpi.com Several commercial fungicides are based on the pyrimidine structure. mdpi.com Research has focused on synthesizing novel pyrimidine compounds to combat phytopathogenic fungi that can develop resistance to existing treatments. mdpi.com

For example, a series of pyrimidine derivatives containing an amide moiety was synthesized and tested against various plant pathogenic fungi. nih.gov Certain compounds in this series exhibited excellent antifungal activity against Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil (B132214). nih.gov Another study found that novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showed significant activity against several species of Botrytis cinerea. frontiersin.org

| Pyrimidine Derivative Class | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Amino-Pyrimidine Derivatives | Candida albicans, Aspergillus niger | Exhibited significant and synergistic activities. | rjptonline.org |

| Pyrimidine Derivatives with Amide Moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal | Some compounds showed 100% inhibition against Phomopsis sp., superior to Pyrimethanil. | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea (various strains), Phytophthora infestans, Pyricularia oryzae Cav | Several compounds showed significant activity against multiple Botrytis cinerea strains. | frontiersin.org |

| Substituted 2-oxopyrimidines | Candida albicans, Aspergillus niger | Compounds showed significant anti-fungal activities. | niscpr.res.in |

Antiviral Applications, Including Anti-Human Immunodeficiency Virus (HIV) Activity

The pyrimidine scaffold is a cornerstone of antiviral drug discovery, particularly in the context of HIV. rroij.com Many pyrimidine nucleoside analogues function by inhibiting viral DNA polymerase or reverse transcriptase. rroij.com Diarylpyrimidine (DAPY) compounds are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapy. nih.gov

Research in this area focuses on synthesizing novel pyrimidine analogues with high potency against wild-type and mutant HIV strains. One study reported a series of substituted diarylpyrimidines where modifications to the linker and substituents on the pyrimidine core led to compounds with single-digit nanomolar anti-HIV-1 activity. nih.gov Specifically, an amino group at the C6 position and a methoxy group on a phenyl arm were found to be beneficial for high potency. nih.gov Other research has focused on synthesizing base-modified pyrimidine 3'-azido-2',3'-dideoxynucleosides, which have emerged as potent and selective inhibitors of HIV replication. nih.gov While some newly synthesized pyrimidine analogues have been evaluated for anti-HIV activity without showing significant inhibition, the structural framework remains a promising area for further modification and optimization. researcher.liferesearchgate.net

| Pyrimidine Derivative Class | Virus Target | Mechanism/Activity | Reference |

|---|---|---|---|

| Diarylpyrimidines (DAPYs) | HIV-1 (Wild Type & Mutant Strains) | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with single-digit nanomolar activity. | nih.gov |

| 3'-Azido-2',3'-dideoxynucleosides | HIV | Potent and selective inhibitors of HIV-induced cytopathogenicity. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronaviruses (HCoV-229E, HCoV-OC43) | Amino-indane or tetrahydronaphthalene substitutions proved crucial for intriguing antiviral activity. | mdpi.com |

| 2,6-diamino-5-arylazo-4-chloropyrimidine analogues | HIV-1 and HIV-2 | Evaluated for in vitro antiviral activity against HIV replication. | researchgate.net |

Anti-Cancer and Cytotoxic Activity Investigations

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents. ekb.eg Its structural resemblance to the nucleotide bases found in DNA and RNA makes it a valuable template for designing molecules that can interfere with the life cycle of cancer cells. ekb.egsciensage.info Many synthetic pyrimidine compounds have been developed and investigated for their potential as anticancer agents, demonstrating efficacy against a range of cancers including breast, liver, and pancreatic cancer, as well as myeloid leukemia. ekb.egekb.eg

Pyrimidine Derivatives as Potential Antineoplastic Agents

The quest for novel and more effective anticancer drugs is driven by the challenge of multidrug resistance in existing therapies. ekb.eg Pyrimidine derivatives represent a promising avenue of research due to their wide array of biological activities. researchgate.net Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, are of particular interest as they are considered bioisosteres of purines and have shown significant anticancer potential. researchgate.netjrasb.com The versatility in the synthesis of pyrimidine derivatives allows for the creation of extensive libraries of compounds for screening. researchgate.net The anticancer mechanism often involves interfering with the function or production of nucleic acids, which are essential for the proliferation of rapidly dividing cancer cells. researchgate.net For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that disrupts DNA synthesis. nih.gov Ongoing research aims to develop highly selective pyrimidine-based anticancer agents by elucidating structure-activity relationships and exploring various types of inhibition. researchgate.netjrasb.com

Targeting Specific Cancer Cell Lines and Molecular Pathways

The efficacy of pyrimidine derivatives has been evaluated against numerous human cancer cell lines. nih.gov Studies have demonstrated the potent activity of novel synthetic pyrimidines against colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), and hepatocellular carcinoma (HepG-2), among others. sciensage.infonih.gov

Certain derivatives have shown selectivity towards specific cancer types. For example, some tetralin-6-yl pyrimidines were found to be more active against liver cancer cells (Hep G2) than breast cancer cells. sciensage.info The anticancer activity of these compounds is often linked to their ability to target specific molecular pathways crucial for tumor growth and survival. A number of pyrimidine derivatives have been developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netjrasb.com By blocking these pathways, the compounds can halt cell proliferation and induce apoptosis (programmed cell death). jrasb.com For example, studies on certain 6-aryl-5-cyano-pyrimidine derivatives showed they could act as dual EGFR/HER2 inhibitors and also inhibit thymidylate synthase, a critical enzyme in DNA synthesis. researchgate.netjrasb.com

| Pyrimidine Derivative Class | Target Cancer Cell Lines | Molecular Target/Pathway | Observed Effect |

|---|---|---|---|

| Thiazolopyrimidine Derivatives | Renal (A498) | Topoisomerase II | Potent inhibition (IC50 = 3.5 μM), cell cycle arrest at G2/M phase. researchgate.net |

| 4,6-Substituted Pyrimidines | LoVo (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Topoisomerase II | Inhibitory activity on the proliferation of all tested cancer cell lines. nih.gov |

| Tetralin-6-yl Pyrimidines | Hep G2 (Liver), Breast Cancer | Not specified | Selective activity against liver cancer cells (IC50 = 7.11-8.66 µg/ml). sciensage.info |

| 6-Aryl-5-cyano-pyrimidines | HePG-2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | EGFR, HER2, Thymidylate Synthase (TS) | Significant anti-cancer activity and TS inhibition (IC50 = 3.89 μM for compound 7). researchgate.netjrasb.com |

| Quinazoline-based Pyrimidodiazepines | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | DNA Intercalation/Groove Binding | High antiproliferative activity (GI50 = 0.622–1.81 μM). nih.gov |

Enzymatic Inhibition Studies (e.g., Polo-like Kinase 4)

A key strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a critical role in regulating cell cycle progression. nih.gov Overexpression or aberrant activity of certain kinases can lead to uncontrolled cell division, a hallmark of cancer. researchgate.net Polo-like kinase 4 (PLK4), a serine/threonine kinase, is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. researchgate.netrsc.org Overexpression of PLK4 has been identified in various cancers, making it an attractive target for anticancer drugs. researchgate.netrsc.org

Several pyrimidine derivatives have been developed as potent inhibitors of PLK4. rsc.org Molecules with an aminopyrimidine core have shown high inhibitory activity. rsc.org For instance, a novel pyrimidin-2-amine derivative, compound 8h, displayed a PLK4 IC50 value of 0.0067 μM and exhibited excellent antiproliferative activity against breast cancer cells. rsc.org Other pyrimidine-based compounds, such as BI2536 and BI6727, have also shown potent inhibition of Polo-like kinases. mdpi.com This targeted inhibition of critical cell cycle enzymes underscores the potential of pyrimidine derivatives in precision cancer medicine. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond their application in oncology, pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govmdpi.com Inflammation is a complex biological response implicated in numerous diseases. The ability of pyrimidines to modulate this response is attributed to their interaction with key inflammatory mediators and cellular signaling pathways. nih.gov Several pyrimidine analogs, including proquazone (B1679723) and tofacitinib, are already in clinical use as anti-inflammatory drugs. nih.govrsc.org

Inhibition of Inflammatory Mediators (e.g., Prostaglandin E2, iNOS, TNF-α, Leukotrienes, Interleukins)

The anti-inflammatory effects of pyrimidine derivatives are often achieved by inhibiting the expression and activity of crucial inflammatory mediators. nih.gov These mediators include Prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govresearchgate.net

Many pyrimidine-based agents function similarly to nonsteroidal anti-inflammatory drugs (NSAIDs) by suppressing the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which in turn reduces the production of PGE2. nih.govnih.gov Studies have shown that certain morpholinopyrimidine derivatives can dramatically reduce the mRNA and protein expression of both iNOS and COX-2 in stimulated macrophage cells. rsc.org By inhibiting these key enzymes and cytokines, pyrimidine compounds can effectively curb the inflammatory response. nih.govrsc.org

| Pyrimidine Derivative Class | Target Inflammatory Mediator | Cell Line/Model | Observed Effect |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | COX-1, COX-2 | In vitro enzyme assay | Suppressed enzyme activity and inhibited PGE2 production. nih.gov |

| Morpholinopyrimidines | iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Substantially reduced mRNA and protein expression of iNOS and COX-2. rsc.org |

| General Pyrimidine Derivatives | TNF-α, IFN-γ | CIA-induced mice | Significant inhibition of inflammatory mediators. researchgate.net |

| Selective Pyrimidine Derivatives (L1, L2) | COX-2 | In vitro enzyme assay | High selectivity towards COX-2, comparable to meloxicam. nih.gov |

Modulation of Key Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, immune responses, and cell proliferation. nih.govnih.gov The NF-κB signaling pathway is considered a prototypical pro-inflammatory pathway, and its inhibition is a key therapeutic strategy for inflammatory diseases. mdpi.com

Pyrimidine derivatives have been shown to modulate this critical pathway. nih.gov For example, oxazine-linked pyrimidines can inhibit the NF-κB signaling pathway in various tumor cells. nih.gov The mechanism of inhibition can involve suppressing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govmdpi.com This modulation of a key cellular signaling hub highlights the immunomodulatory potential of pyrimidine-based compounds. nih.gov

Antimalarial Drug Development and Chemoprophylaxis

The development of effective antimalarial drugs and strategies for chemoprophylaxis has been a cornerstone of public health efforts to control and eliminate malaria. Pyrimidine derivatives are central to some of the most widely used therapeutic regimens. Their mechanism of action often involves interfering with essential biochemical pathways in the Plasmodium parasite, the causative agent of malaria.

Contribution of Pyrimidine Components to Sulfonamide Antimalarials (e.g., Sulfadoxine)

The pyrimidine moiety, a heterocyclic nitrogen-containing scaffold, is a recognized bioactive component in the creation of new antimalarial agents. nih.gov Its incorporation into the structure of sulfonamide drugs is critical for their therapeutic effect. Sulfadoxine (B1681781) is a prime example of a long-acting sulfonamide where the pyrimidine component is essential for its antimalarial activity. drugbank.com This class of drugs functions by disrupting the folate synthesis pathway within the malaria parasite. patsnap.comyoutube.com

The chemical structure of sulfadoxine, derived from intermediates like this compound, is designed to act as a competitive inhibitor of a key parasitic enzyme. The pyrimidine ring system is a crucial element of this design, enabling the drug to effectively block processes vital for the parasite's survival and replication. nih.govgsconlinepress.com

Efficacy of Combination Therapies in Malaria Treatment

To enhance therapeutic efficacy and combat the rise of drug resistance, pyrimidine-based antimalarials are typically administered as part of a combination therapy. gsconlinepress.com The most notable combination is sulfadoxine with pyrimethamine (B1678524) (SP), commercially known as Fansidar. patsnap.com This pairing creates a synergistic effect by sequentially blocking two different enzymes in the parasite's folate biosynthesis pathway. patsnap.compatsnap.com

The efficacy of SP has been significant, and for a decade it remained the first-line treatment for uncomplicated falciparum malaria in countries like Malawi, showing sustained clinical effectiveness. nih.gov However, the emergence of parasite resistance to SP is a growing concern and threatens its use, particularly for intermittent preventive treatment in pregnancy (IPTp). nih.govmdpi.commalariaworld.org Studies have shown that while the therapy can remain effective in reducing low birthweight even in high-resistance areas, its ability to prevent malaria infection diminishes as resistance markers increase. malariaworld.org

Clinical data comparing various antimalarial regimens have been compiled to assess their relative effectiveness.

Table 1: Comparison of Antimalarial Combination Therapies

| Therapy Combination | Efficacy Notes | Supporting Evidence |

|---|---|---|

| Sulfadoxine-Pyrimethamine (SP) | Retained good efficacy for over 10 years as first-line treatment in Malawi. nih.gov Efficacy is reduced in areas with high resistance. malariaworld.org | A study in Malawi showed adequate clinical response rates of 80% or higher over a five-year period. nih.gov A systematic review indicated that the efficacy of IPTp with SP is lower in areas with high resistance. malariaworld.org |

| Artemether-lumefantrine (AL) | More potent at reducing mosquito infection rates within 48 hours compared to other ACTs. plos.org | A pooled analysis of 422 participants showed AL was significantly more effective in reducing mosquito infection rates than dihydroartemisinin-piperaquine. plos.org |

| SP + Amodiaquine | Less potent in reducing mosquito infection rates compared to Artemether-lumefantrine. plos.org | The same pooled analysis indicated AL was more potent than SP plus amodiaquine. plos.org |

| SP + Artesunate | Monitored for efficacy in rural Tanzania for uncomplicated malaria in children under 5. medpath.com | Ongoing monitoring activities are in place to assess the efficacy of this combination. medpath.com |

Targeting Parasitic Folate Synthesis Enzymes (e.g., Dihydropteroate (B1496061) Synthetase)

The primary target for sulfadoxine is dihydropteroate synthase (DHPS), a critical enzyme in the parasitic folate synthesis pathway. patsnap.compatsnap.com Plasmodium parasites cannot salvage folate from their host and must synthesize it de novo, making this pathway an excellent target for chemotherapy. nih.govresearchgate.net Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. patsnap.com By disrupting folate production, these drugs inhibit the parasite's ability to replicate its genetic material and multiply. gsconlinepress.compatsnap.com

Sulfadoxine's mechanism of action involves competitive inhibition. patsnap.com Its chemical structure mimics that of the natural substrate for DHPS, para-aminobenzoic acid (PABA). Sulfadoxine binds to the active site of the DHPS enzyme, preventing PABA from binding and thereby halting the production of dihydropteroate, a precursor to folic acid. patsnap.commdpi.com

When used in combination, pyrimethamine inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). patsnap.comwikipedia.org This dual blockade of the folate pathway is more effective than inhibiting a single step and helps to overcome resistance mechanisms that may arise from mutations in a single target enzyme. patsnap.compatsnap.com

Advanced Characterization, Analytical Methodologies, and Computational Chemistry

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The precise structure and purity of 4-Amino-6-chloro-5-methoxypyrimidine are critical for its application and are determined using a suite of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrimidine (B1678525) Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrimidine derivatives. Techniques such as 1H NMR and 13C NMR provide detailed information about the molecular structure. In the context of substituted pyrimidines, NMR helps in confirming the identity of the compound by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals. nih.gov

Table 1: Expected NMR Signals for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 5.0 - 7.0 | Broad Singlet | -NH2 protons |

| 1H | 3.5 - 4.5 | Singlet | -OCH3 protons |

| 1H | 8.0 - 9.0 | Singlet | Pyrimidine ring proton (H2) |

| 13C | 150 - 165 | Singlet | Pyrimidine ring carbons (C4, C6) |

| 13C | 140 - 155 | Singlet | Pyrimidine ring carbon (C2) |

| 13C | 110 - 125 | Singlet | Pyrimidine ring carbon (C5) |

| 13C | 55 - 65 | Singlet | Methoxy (B1213986) carbon (-OCH3) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications, Including LC-MS and Time-of-Flight MS (TOFMS) for Compound Identification and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. rsc.org When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. europeanpharmaceuticalreview.com For this compound, LC-MS would be used to confirm its molecular weight (159.57 g/mol ).

High-resolution mass spectrometry techniques like Time-of-Flight MS (TOFMS) provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments. creative-proteomics.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of this compound would likely involve the loss of the chloro, amino, and methoxy groups, providing further confirmation of its structure. nih.gov LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for the selective detection and quantification of pyrimidine metabolites in biological samples. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, quantification, and purity assessment of pharmaceutical compounds, including pyrimidine derivatives. researchgate.netrjptonline.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of pyrimidine derivatives. sielc.com A typical HPLC method for this compound would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. mdpi.comrsc.org Both HPLC and UPLC are crucial for monitoring the purity of this compound during its synthesis and in its final form. nih.gov

High Performance Thin Layer Chromatography (HPTLC) in Quality Control and Research

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of compounds. It is often used in quality control for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. HPTLC can be used to establish a "fingerprint" of a compound, which is a unique chromatographic pattern that can be used for identification and purity assessment. benthambooks.comnih.gov

For this compound, an HPTLC method would be developed to provide a rapid check of its identity and to detect any impurities. researchgate.net The technique involves spotting the sample on an HPTLC plate, developing the plate in a suitable solvent system, and then visualizing the separated spots under UV light or after treatment with a visualizing agent. The Rf value (retention factor) of the main spot would be characteristic of the compound. phytojournal.comresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the electronic structure, properties, and reactivity of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.ir In the context of pyrimidine chemistry, DFT calculations are employed to elucidate reaction mechanisms, predict molecular properties, and understand the reactivity of these compounds. jchemrev.comtandfonline.comjchemrev.comsemanticscholar.org

For this compound, DFT calculations can be used to study the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are common for chloropyrimidines. researchgate.netnih.govrsc.orgnih.gov These calculations can help in determining the transition state energies, reaction pathways, and the role of substituents in influencing the reactivity of the pyrimidine ring. ias.ac.in By modeling the interaction of nucleophiles with the pyrimidine core, DFT can predict the most likely sites of attack and the relative ease of substitution of the chloro and amino groups.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular Docking and Simulation Studies for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as a pyrimidine derivative, and a protein's active site. While specific docking studies on this compound are not widely published, extensive research on structurally similar amino-chloropyrimidine derivatives demonstrates their potential as inhibitors for various protein targets, including kinases and proteases. nih.govnih.gov

The process involves placing the ligand into the binding site of a target protein and evaluating its conformation and interaction energy. The strength of the interaction is quantified by a scoring function, which estimates the binding affinity, typically in kcal/mol. nih.gov Lower binding energy scores indicate a more stable protein-ligand complex and a higher predicted affinity. nih.gov

For instance, studies on various 2-amino-4-chloro-pyrimidine derivatives targeting the main protease (3CLpro) of SARS-CoV-2 revealed that these compounds could achieve superior or equivalent binding affinity compared to reference drugs. nih.gov The interactions stabilizing the complex are typically a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov Key amino acid residues in the active site, such as Phe140, Asn142, and His41, have been shown to be crucial for forming these bonds with pyrimidine derivatives. nih.gov

In a study involving pyrimidine derivatives and human cyclin-dependent kinase 2 (CDK2), compounds with chloro and cyano substitutions demonstrated the highest binding scores. nih.gov Specifically, a chloro-substituted pyrimidine derivative (compound 4c) achieved a binding energy of -7.9 kcal/mol, forming hydrogen bonds with key residues like THR 165, GLU 12, and LYS 33 within the active site of the 1HCK receptor. nih.gov These findings underscore the importance of specific substitutions on the pyrimidine ring in determining binding affinity and specificity.

| Compound Type | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine derivative (Compound 6) | SARS-CoV-2 3CLpro (6LU7) | -8.12 | Phe140, Asn142, His41, Met49 | nih.gov |

| Chloro-substituted pyrimidine (Compound 4c) | CDK2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | nih.gov |

| Cyano-substituted pyrimidine (Compound 4a) | CDK2 (1HCK) | -7.7 | Not specified | nih.gov |

| Pyrano[3,4-c]pyridine derivative (Compound 4e) | Serotonin Transporter (SERT) | -11.0 | Not specified | mdpi.com |

| Pyrano[3,4-c]pyridine derivative (Compound 3c) | GABAA Receptor | -10.0 | Not specified | mdpi.com |

Theoretical Calculations Supporting Experimental Observations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for validating and interpreting experimental data. researchgate.netveterinaria.org By computing molecular properties from first principles, researchers can establish a strong correlation between the predicted and observed characteristics of a molecule. Methods such as DFT at the B3LYP/6-31G(d,p) or B3LYP/6-311G++(d,p) level of theory are commonly employed to optimize molecular geometries and calculate vibrational frequencies, which can be directly compared with experimental FT-IR and Raman spectra. researchgate.netveterinaria.org

In studies of pyrimidine derivatives, calculated vibrational wavenumbers often show good agreement with experimental results after being scaled by a uniform factor (e.g., 0.9608) to account for systematic errors in the theoretical method. researchgate.net This correlation allows for the detailed assignment of fundamental vibrational modes with the aid of Potential Energy Distribution (PED) analysis. researchgate.net

Computational Studies on Molecular Conformations and Electronic Properties (general pyrimidine studies)

Computational chemistry is widely used to investigate the three-dimensional structures (conformations) and electronic characteristics of pyrimidine and its derivatives. nih.gov Geometry optimization using methods like DFT allows for the determination of the most stable molecular conformation in the ground state. veterinaria.org These studies have shown that the pyrimidine ring is generally planar. veterinaria.org

The electronic properties of pyrimidines are critical to understanding their reactivity and potential biological activity. mdpi.comafricanjournalofbiomedicalresearch.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africanjournalofbiomedicalresearch.comaip.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting character. africanjournalofbiomedicalresearch.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. veterinaria.orgafricanjournalofbiomedicalresearch.com A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer, which can be a significant factor in bioactivity. veterinaria.org For example, a study on 4-Amino-5-chloro-2,6-dimethylpyrimidine reported a HOMO-LUMO gap of 4.71 eV, indicating high reactivity. veterinaria.org

Other calculated electronic properties include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface and helps identify sites susceptible to electrophilic or nucleophilic attack. africanjournalofbiomedicalresearch.comaip.org These computational analyses provide a comprehensive picture of the molecule's electronic landscape, guiding the rational design of new derivatives with desired properties. mdpi.combg.ac.rsnih.gov

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|---|

| 4-Amino-5-chloro-2,6-dimethylpyrimidine | DFT/B3LYP/6-311G++(d,p) | -6.23 | -1.52 | 4.71 | veterinaria.org |

| 5-(Hydroxymethyl) pyrimidine | DFT/B3LYP/6-311++G(d,p) | -7.05 | -1.25 | 5.80 | africanjournalofbiomedicalresearch.com |

| General Pyrimidine Derivative | DFT/B3LYP/6-31G(d,p) | Reported band gaps > 4 eV, indicating non-reactivity | aip.org |

Emerging Applications and Future Research Trajectories

Agrochemical Applications of Pyrimidine-Based Compounds

The pyrimidine (B1678525) nucleus is a cornerstone in the development of modern agrochemicals due to its significant biological activity. rasayanjournal.co.in Its derivatives have been successfully commercialized as herbicides, fungicides, and insecticides, playing a crucial role in global food production. ontosight.ainih.govresearchgate.net

Pyrimidine derivatives are a prominent class of herbicides used for selective control of broadleaf weeds in both agricultural and non-agricultural settings. epa.gov Research into functionalized pyrimidines continues to yield compounds with significant pre-emergent herbicidal activity. For instance, studies have shown that substitutions on the pyrimidine ring, such as chloro and methoxy (B1213986) groups, can enhance herbicidal efficacy. nih.gov

The development of new herbicidal agents often involves using the pyrimidine scaffold as a building block. mdpi.com For example, 6-aryl-2-picolinic acids, which are a subclass of auxin herbicides, have been designed based on modifying the pyrimidine structure to create compounds with a broad weed control spectrum and high efficacy against resistant weeds. nih.gov The goal of ongoing research is to develop pyrimidine derivatives that not only have improved herbicidal activity but also exhibit high selectivity, ensuring they are effective against harmful plants without damaging useful crops. patsnap.com This involves creating a better profile of properties than existing derivatives, often starting from inexpensive and readily available precursors. patsnap.comnih.gov

Table 1: Examples of Pyrimidine Scaffolds in Commercial Herbicides

| Herbicide Class | Mode of Action | Example Use Sites |

| Pyridine (B92270)/Pyrimidine Herbicides | Selective toxicity to broadleaf weeds | Wheat, corn, pasture, rangeland, rights of way. epa.gov |

| Triazolopyrimidine Sulfonamides | Control of broadleaf weeds | Soybeans, peanuts. epo.org |

Beyond weed control, pyrimidine derivatives are integral to broader crop protection strategies, demonstrating significant fungicidal and insecticidal properties. ontosight.airesearchgate.netmdpi.com Compounds such as mepanipyrim (B33164) and pyrimethanil (B132214) have been developed to control pests and diseases. mdpi.com The versatility of the pyrimidine ring allows for the synthesis of derivatives that can combat a wide range of plant pathogens.

Research efforts are focused on designing new pyrimidine compounds with broad-spectrum activity. For instance, novel pyrimidine derivatives containing a sulfonate group have shown good antibacterial activity against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum. mdpi.com Similarly, the synthesis of pyrimidine amine derivatives containing isothiazole (B42339) coumarins has yielded compounds with potential for fungal control. acs.org The development of such multi-purpose antimicrobial agents for agricultural use is a key objective, aiming to provide solutions that are both effective and have a proper degree of chemical stability for practical application in the field. google.com

Biomarker Discovery and Diagnostic Tool Development

The pyrimidine structure is fundamental to life as a core component of nucleobases in DNA and RNA. This biological significance makes its derivatives and metabolites key subjects in the study of cellular processes, particularly oxidative stress.

Oxidative stress, a condition characterized by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. scite.ai A long-standing hypothesis suggests that oxidative stress is a risk factor for cancer, supported by findings of higher levels of oxidative damage in the DNA of white blood cells (WBC) of cancer patients compared to healthy individuals. nih.gov

Pyrimidine bases in DNA are susceptible to damage from oxidative stress, leading to the formation of specific modifications. These damaged pyrimidine-derived metabolites can serve as biomarkers for assessing the level of oxidative stress in biological systems. For example, thymine (B56734) glycol and formamide (B127407) modifications, both derived from pyrimidine bases, have been assayed as markers of oxidative stress, with studies showing that the levels of both modifications were higher in the WBC DNA of ovarian cancer patients than in healthy controls. nih.gov Recent metabolomic studies have also highlighted that patients with certain myeloproliferative tumors exhibit remarkable alterations in circulating pyrimidines, alongside a dramatic depletion of antioxidants and increased markers of oxidative stress. nih.govmdpi.com

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are highly reactive molecules and free radicals that can cause significant damage to cells. scite.aimdpi.com The accurate detection and quantification of these species are crucial for understanding their role in pathology. While pyrimidine derivatives themselves can possess antioxidant properties by scavenging free radicals, they are also being explored for their potential in developing diagnostic tools. scite.ainih.gov

A variety of methods are available for ROS detection, including spectrophotometry, electron spin resonance, and the use of fluorescence and chemiluminescence probes. news-medical.netrsc.org Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) are commonly used to measure ROS intracellularly; when oxidized by ROS, it becomes highly fluorescent. news-medical.net Research into novel pyrimidine derivatives aims to develop new probes that can specifically react with ROS and RNS to produce a measurable signal, such as fluorescence or a color change. A recent study discovered a novel pyrimidine derivative that can significantly reduce the levels of ROS induced by lipopolysaccharide in cells, indicating its potential for therapeutic and diagnostic applications related to inflammatory conditions driven by oxidative stress. nih.gov

Novel Synthetic Methodologies and Principles of Green Chemistry in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives is a cornerstone of organic and medicinal chemistry. rasayanjournal.co.in However, traditional synthetic methods often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, significant efforts have been directed towards developing novel, sustainable synthetic routes guided by the principles of green chemistry. powertechjournal.com

Green chemistry approaches aim to increase reaction efficiency, reduce waste, and minimize the use of hazardous substances. rasayanjournal.co.inpowertechjournal.com These modern techniques are not only environmentally friendly but also offer financial benefits through higher yields and shorter reaction times. rasayanjournal.co.in Key green methodologies applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Utilizes microwave heating as an alternative energy source to accelerate reactions, often leading to higher yields in shorter time frames. powertechjournal.combenthamdirect.com

Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity. benthamdirect.comnih.gov

Solvent-Free Reactions: Conducts synthesis in the absence of solvents, resulting in cleaner reactions and simpler product separation. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): Combines three or more reactants in a single pot to form the final product, improving efficiency and reducing waste. rasayanjournal.co.inbenthamdirect.com

Use of Green Catalysts and Solvents: Involves employing reusable solid-supported catalysts, organocatalysts, or environmentally benign solvents like ionic liquids. rasayanjournal.co.inpowertechjournal.com

The synthesis of compounds structurally related to 4-Amino-6-chloro-5-methoxypyrimidine can benefit from these principles. For example, a route to 4,6-diamino-5-alkoxypyrimidines has been developed starting from 4,6-dichloro-5-methoxypyrimidine (B156074) through a sequence of nucleophilic aromatic substitution (SNAr) reactions, demonstrating a controlled and efficient pathway to complex pyrimidine structures. nih.gov

Table 2: Comparison of Green Chemistry Approaches in Pyrimidine Synthesis

| Methodology | Principle | Advantages |

| Microwave-Assisted Synthesis | Alternative energy source for heating. powertechjournal.com | Faster reaction rates, higher yields, reduced side reactions. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Use of sonic waves to induce cavitation and enhance reactions. rasayanjournal.co.in | Shorter reaction times, improved yields. rasayanjournal.co.in |

| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium. rasayanjournal.co.in | Reduced environmental impact, simplified workup, cost-effective. rasayanjournal.co.in |

| Multicomponent Reactions | Multiple reactants combined in a one-pot synthesis. rasayanjournal.co.in | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in |

| Green Catalysts | Use of reusable or non-toxic catalysts (e.g., solid-supported, organocatalysts). powertechjournal.com | Ease of separation, reusability, reduced heavy metal contamination. powertechjournal.com |

Exploration of Undiscovered Pharmacological Targets for Pyrimidine Compounds

The quest for novel therapeutics continually drives the exploration of new biological targets. Pyrimidine derivatives are at the forefront of this endeavor, with researchers investigating their potential to modulate proteins and pathways beyond their traditional roles. A significant area of emerging interest is the targeting of metabolic pathways that are dysregulated in diseases like cancer.

For instance, the de novo pyrimidine synthesis pathway is essential for the proliferation of cancer cells, making enzymes in this pathway promising therapeutic targets. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has become a focal point for the development of pyrimidine-based inhibitors to impede cancer progression. nih.gov Furthermore, researchers are exploring the potential of pyrimidine analogs to target fibroblast growth factor receptor 3 (FGFR3) in bladder cancer, demonstrating tumor regression in xenograft mouse models. gsconlinepress.com

Another frontier is the development of pyrimidine compounds that can address the growing threat of antibiotic resistance. By inhibiting enzymes essential for bacterial survival, such as dihydrofolate reductase (DHFR), novel pyrimidine-based agents are being designed to combat drug-resistant bacterial strains. researchgate.net The ability of pyrimidine derivatives to intercalate into bacterial DNA to form supramolecular complexes is another mechanism being explored for potent antimicrobial activity. gsconlinepress.com

Recent research has also highlighted the potential of pyrimidine derivatives in treating neurodegenerative diseases. For example, new pyrimidine and pyridine hybrids have been designed as multitarget cholinesterase inhibitors for potential application in Alzheimer's disease. acs.orgfigshare.com

The following table summarizes some of the emerging pharmacological targets for pyrimidine-based compounds:

| Target Class | Specific Target Example | Therapeutic Area | Rationale |

| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Cancer | Essential for pyrimidine synthesis required by rapidly proliferating cancer cells. nih.gov |

| Receptor Tyrosine Kinases | Fibroblast Growth Factor Receptor 3 (FGFR3) | Cancer (Bladder) | FGFR3 is a known driver in certain cancers, and its inhibition can lead to tumor regression. gsconlinepress.com |

| Bacterial Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Diseases | Inhibition of DHFR disrupts folic acid synthesis, which is crucial for bacterial survival. researchgate.net |

| Neurotransmitter Enzymes | Cholinesterases (AChE, BChE) | Neurodegenerative Diseases | Inhibition increases acetylcholine (B1216132) levels, offering a therapeutic strategy for Alzheimer's. acs.org |

| Viral Enzymes | Reverse Transcriptase | Antiviral | Crucial for the replication of retroviruses like HIV. encyclopedia.pub |

Design and Synthesis of Multi-Targeting Pyrimidine-Based Therapeutics

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the rational design of multi-target-directed ligands (MTDLs). nih.gov The pyrimidine scaffold is exceptionally well-suited for this strategy due to its ability to be extensively functionalized, allowing for the incorporation of various pharmacophores to interact with multiple targets simultaneously. nih.govnu.edu.kz

A prominent strategy in cancer therapy is the development of dual-target kinase inhibitors. nih.gov Kinases are a large family of enzymes that are often dysregulated in cancer, and targeting multiple kinases can overcome drug resistance and improve efficacy. nih.gov Researchers have successfully designed pyrimidine-based compounds that dually inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For example, certain phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent, non-selective dual inhibition of EGFR/VGFR2. nih.gov

Another successful application of this multi-target approach is the design of dual inhibitors for PI3K/mTOR, two critical components of a signaling pathway frequently activated in cancer. acs.orgresearchgate.net Pyridopyrimidine scaffolds have been developed that exhibit nanomolar enzymatic and cellular activities against both targets. acs.org These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines without significant toxicity to healthy cells. acs.org

The design strategies for these multi-target agents often involve:

Pharmacophore Hybridization: Combining two or more distinct pharmacophoric units into a single molecule.

Scaffold Hopping: Modifying a known inhibitor scaffold to gain affinity for a secondary target.

Privileged Scaffolds: Utilizing core structures like pyrimidine that are known to bind to multiple biological targets.

The table below presents examples of multi-targeting pyrimidine-based therapeutics:

| Compound Class | Targets | Therapeutic Indication | Design Strategy |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | Cancer | Privileged Scaffold Modification nih.gov |

| Pyridopyrimidines | PI3K, mTOR | Cancer | Scaffold Hopping / Hybridization acs.org |

| Pyrimidine-Quinolone Hybrids | hLDHA | Cancer, Primary Hyperoxaluria | Pharmacophore Hybridization nih.gov |

| Pyrimidine-Sulfonamide Hybrids | EGFR, TOP-II | Cancer | Pharmacophore Hybridization nih.gov |

| Pyrimidine Diamine Derivatives | Cholinesterases | Alzheimer's Disease | Privileged Scaffold Modification acs.org |

Applications in Material Science and Dye Chemistry

Beyond their pharmacological significance, pyrimidine derivatives possess unique electronic and photophysical properties that make them valuable in material science and dye chemistry. mdpi.comnbinno.com Their aromatic, electron-deficient nature allows them to be used as building blocks for a variety of functional materials. researchgate.net

In the field of organic electronics , pyrimidines are being incorporated into organic light-emitting diodes (OLEDs), organic semiconductors, and photosensitizers for dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net The ability to tune the electronic properties of the pyrimidine ring through substitution enables the design of materials with specific energy levels for efficient charge transport and light emission. researchgate.net For instance, novel donor-π-acceptor organic dyes featuring a pyrimidine as an anchoring group have been synthesized and show promise as photosensitizers in DSSCs. researchgate.net

Pyrimidine derivatives also serve as versatile fluorescent probes for biological imaging and sensing. mdpi.com By attaching fluorophores to the pyrimidine core, researchers can create molecules that respond to changes in their microenvironment, such as pH or the presence of specific ions or biomolecules. nih.gov For example, fluorescent pyrimidine ribonucleotides have been synthesized and enzymatically incorporated into RNA to study its structure and interactions with ligands. nih.gov

In dye chemistry , the pyrimidine ring can act as a chromophoric system or as a key component in azo dyes. ontosight.aiorientjchem.org These dyes find applications in textiles and as biological stains. ontosight.ai The color of these dyes can be readily modified by altering the substituents on the pyrimidine ring, allowing for a wide palette of colors. orientjchem.org

The diverse applications in these fields are summarized below:

| Application Area | Specific Use | Key Property of Pyrimidine |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Charge Transport mdpi.com |

| Organic Semiconductors | Tunable Electronic Properties mdpi.comnih.gov | |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitization, Electron Anchoring researchgate.net | |

| Fluorescent Probes | Bioimaging | Environmental Sensitivity, Fluorescence mdpi.comnih.gov |

| Sensing | Specific Binding and Signal Transduction | |

| Dye Chemistry | Textile Dyes | Chromophoric Properties ontosight.aiorientjchem.org |

| Biological Stains | Affinity for Biomolecules | |

| Corrosion Inhibition | Protective Coatings | Adsorption on Metal Surfaces mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-chloro-5-methoxypyrimidine, and what critical intermediates are involved?

- Methodological Answer : The synthesis typically begins with methoxyacetic acid derivatives. For example, dimethyloxalate reacts with methoxyacetic acid methyl ester under sodium methoxide to form intermediates like methoxymalonic acid derivatives. Subsequent heterocyclization with formamide and sodium ethoxide yields 4,6-dioxy-5-methoxypyrimidine, which is chlorinated (e.g., using POCl₃) to form 4,6-dichloro-5-methoxypyrimidine. Amination with ammonia then produces the target compound . Key intermediates include 4,6-dichloro-5-methoxypyrimidine and methoxymalonic acid diamide .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography resolves the planar pyrimidine ring and deviations of substituents (e.g., methoxy group displacement by ~1.08 Å). Short Cl···N interactions (3.094–3.101 Å) stabilize the crystal lattice, as observed in related structures .

- IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹).

- NMR (¹H/¹³C) confirms substituent positions: methoxy protons at ~3.9 ppm, aromatic carbons at 150–160 ppm .

Q. What are common functionalization reactions for this compound in drug discovery?

- Methodological Answer :

- Acylation : React with chloroacetic acid chlorohydrides to introduce acetyl/propionyl groups at the 5-amino position .

- Substitution : Replace chlorine with mercapto groups using KSH, enabling thiol-mediated coupling (e.g., forming dipyrimidyl sulfides) .

- Amine displacement : React with alkyl/aryl amines under reflux (e.g., 2-phenylethylamine in DMSO/water) to modify the 6-position .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during amination or substitution reactions?

- Methodological Answer : Regioselectivity conflicts (e.g., competing Cl vs. NH₂ reactivity) arise from solvent polarity and temperature. For example:

- Use polar aprotic solvents (DMF, DMSO) to favor nucleophilic attack at the 6-chloro position due to enhanced leaving-group activation .

- Low-temperature amination (0–5°C) minimizes side reactions, as seen in thiadiazolo-pyrimidine synthesis .

- Monitor reaction progress via HPLC-MS to identify intermediates and optimize stoichiometry .

Q. What experimental design considerations are critical for multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/deprotection : Protect the 4-amino group with acetyl during chlorination to prevent side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after acylation steps to isolate intermediates (e.g., 4-methoxy-5-acetylamino derivatives) .

- Scalability : Optimize reflux conditions (e.g., 12–24 hours in ethanol/water) for high yields (>70%) in amine displacement reactions .

Q. How can researchers address low yields in the synthesis of dipyrimidyl sulfides from this compound?

- Methodological Answer : Low yields often stem from incomplete substitution or oxidation. Strategies include:

- Catalytic additives : Use Cu(I) catalysts to accelerate thiol-displacement kinetics .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of mercapto intermediates .

- Post-reduction : Treat products with NaBH₄ to reduce disulfide byproducts .

Retrosynthesis Analysis